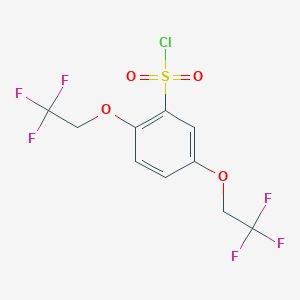

2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride

Beschreibung

Eigenschaften

IUPAC Name |

2,5-bis(2,2,2-trifluoroethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClF6O4S/c11-22(18,19)8-3-6(20-4-9(12,13)14)1-2-7(8)21-5-10(15,16)17/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHAULDYIPVTOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(F)(F)F)S(=O)(=O)Cl)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClF6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371110 | |

| Record name | 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152457-95-9 | |

| Record name | 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride CAS number

An In-Depth Technical Guide to 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride

Introduction: A Core Building Block in Modern Medicinal Chemistry

2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride is a highly functionalized aromatic sulfonyl chloride that has garnered significant interest within the drug development community. Its unique substitution pattern, featuring two trifluoroethoxy groups, imparts desirable physicochemical properties to derivative molecules, such as increased lipophilicity and metabolic stability. This guide provides an in-depth examination of this reagent, from its fundamental properties and synthesis to its critical applications as a strategic intermediate in the creation of novel therapeutic agents. The primary Chemical Abstracts Service (CAS) identifier for this compound is 152457-95-9 .[1][2][3]

Physicochemical and Structural Characteristics

The structural uniqueness of this molecule lies in the ortho- and para- positioning of the trifluoroethoxy groups relative to the sulfonyl chloride moiety on the benzene ring. The strong electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the sulfonyl chloride group and the overall electronic properties of the molecule.

Chemical Identity and Properties

A summary of the key identifiers and physicochemical properties is provided below for quick reference.

| Identifier | Value | Source(s) |

| CAS Number | 152457-95-9 | [1][2] |

| Molecular Formula | C₁₀H₇ClF₆O₄S | [1][2][3] |

| Molecular Weight | 372.67 g/mol | [1][2][3] |

| IUPAC Name | 2,5-bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride | [2] |

| Synonyms | 2,5-Di(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride | [2][4][5] |

| Physical Form | Solid | [2] |

| Melting Point | 48-52 °C | [3] |

Synthesis Pathway: From Benzoic Acid to Sulfonyl Chloride

The synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride typically originates from its corresponding benzoic acid, a common precursor in the development of related pharmaceutical compounds.[6] The transformation from a carboxylic acid or its parent aromatic ring to a sulfonyl chloride is a cornerstone of sulfonamide synthesis.

Conceptual Synthesis Workflow

The conversion involves two principal stages: the introduction of a sulfonic acid group onto the aromatic ring (sulfonation) followed by chlorination. A common and direct laboratory method involves the reaction of the parent aromatic compound with chlorosulfonic acid.

Caption: Conceptual workflow for the synthesis of the title compound.

Expert Rationale and Protocol

Causality Behind Experimental Choices: The direct chlorosulfonation of 1,4-bis(2,2,2-trifluoroethoxy)benzene is an efficient route. Chlorosulfonic acid serves as both the sulfonating agent and the source of chlorine. The reaction is typically performed at low temperatures (e.g., -10 °C to 0 °C) initially to control the exothermic reaction and prevent side-product formation.[7] The mixture is then allowed to warm to facilitate the completion of the reaction. The trifluoroethoxy groups are ortho-, para-directing; since the para position is blocked, sulfonation occurs at one of the ortho positions.

Illustrative Experimental Protocol: Note: This is a representative protocol based on standard chemical procedures and should be adapted and optimized with appropriate laboratory safety controls.[7]

-

Reaction Setup: In a flask equipped with a stirrer and under an inert atmosphere (e.g., argon), cool chlorosulfonic acid (approx. 4-5 equivalents) to -10 °C.

-

Substrate Addition: Slowly add 1,4-bis(2,2,2-trifluoroethoxy)benzene (1 equivalent) to the cooled chlorosulfonic acid, ensuring the temperature does not rise significantly.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Quenching: Carefully pour the reaction mixture onto crushed ice. This step is highly exothermic and must be done with extreme caution in a well-ventilated fume hood. The product will precipitate as a solid.

-

Isolation and Purification: Filter the solid precipitate, wash with cold water until the washings are neutral, and dry under vacuum. The crude product can be further purified by recrystallization if necessary.

Applications in Drug Discovery and Development

The title compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate for introducing the 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety into drug candidates. This structural motif is particularly relevant in the design of kinase inhibitors and other targeted therapies.

Case Study: Precursor for Thiazolidin-4-one Antiglioma Agents

Recent research has demonstrated the utility of this sulfonyl chloride's parent benzoic acid in creating a novel class of 1,3-thiazolidin-4-one derivatives.[6] These derivatives have shown promising activity as inhibitors of Aurora Kinase A (AURKA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical targets in oncology, particularly for aggressive brain tumors like glioblastoma.[6]

The synthesis pathway involves converting the parent acid to a hydrazide, which then serves as the scaffold for building the thiazolidin-4-one heterocycle.[6] The 2,5-bis(2,2,2-trifluoroethoxy)phenyl group forms the core of the final molecule, highlighting the importance of intermediates like the title sulfonyl chloride for accessing such structures.

Caption: Role as a key intermediate in synthesizing bioactive compounds.

Relevance to Flecainide and Analogs

The 2,5-bis(2,2,2-trifluoroethoxy) moiety is famously a component of Flecainide, an antiarrhythmic drug.[8] While Flecainide is a benzamide, not a sulfonamide, the synthetic routes to its core benzoic acid intermediate, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, are closely related to the precursors of the title sulfonyl chloride.[8] This underscores the industrial and pharmaceutical relevance of chemistries involving the 2,5-bis(2,2,2-trifluoroethoxy)benzene scaffold.

Safety, Handling, and Storage

As a reactive sulfonyl chloride, this compound requires careful handling to ensure laboratory safety. It is classified as a corrosive substance.[3][4]

Key Safety Protocols

-

Handling: Always handle in a well-ventilated chemical fume hood.[4] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses with a face shield.[4][9] Avoid creating dust.[4]

-

Reactivity Hazards: The compound reacts violently with water, liberating toxic gases such as hydrogen chloride (HCl).[4] It is incompatible with strong oxidizing agents, strong bases, acids, and amines.[4]

-

Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible substances.[4] Keep the container tightly closed.[4]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[4]

-

Skin: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water. Seek immediate medical attention.[4]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

-

Conclusion

2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride is more than a mere chemical reagent; it is an enabling tool for modern drug discovery. Its carefully designed structure provides a gateway to novel sulfonamides and other derivatives with potentially enhanced therapeutic profiles. Understanding its synthesis, reactivity, and applications allows researchers to strategically incorporate the trifluoroethoxyphenyl motif, leveraging its benefits in lipophilicity, metabolic stability, and target engagement. Adherence to strict safety protocols is paramount when handling this reactive and corrosive compound.

References

-

Angene Chemical. (2021). Safety Data Sheet. [Link]

-

Vedejs, E., et al. (Supporting Information). Synthesis of sulfonyl chloride substrate precursors. [Link]

- Google Patents. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof.

- Google Patents. CN105294515B - The preparation method of 2 (2 ', 2 ' difluoroethoxy) 6 trifluoromethyl benzene sulfonyl chloride.

-

Oakwood Chemical. 2,5-Bis(2,2,2-trifluoroethoxy)benzenesulfonyl chloride. [Link]

-

ACS Omega. (2023). Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. [Link]

Sources

- 1. 152457-95-9|2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 2. 2,5-Bis(2,2,2-trifluoroethoxy)benzenesulphonyl chloride [cymitquimica.com]

- 3. 2,5-Bis(2,2,2-trifluoroethoxy)benzenesulfonyl chloride [oakwoodchemical.com]

- 4. fishersci.com [fishersci.com]

- 5. 2,5-Di(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride, 97% [labchem.co.za]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

- 8. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]

- 9. angenechemical.com [angenechemical.com]

2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride molecular weight

An In-Depth Technical Guide to 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl Chloride: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride is a highly functionalized aromatic sulfonyl chloride that serves as a valuable building block for medicinal chemists and drug development professionals. Its unique structure, featuring a reactive sulfonyl chloride handle and two electron-withdrawing trifluoroethoxy groups, imparts desirable physicochemical properties to its derivatives, including enhanced metabolic stability and modified lipophilicity. This guide provides a comprehensive overview of its molecular characteristics, a plausible synthetic pathway, its core reactivity, and its strategic application in the synthesis of novel sulfonamide-based therapeutic agents. Safe handling protocols and experimental procedures are also detailed to provide a holistic resource for researchers.

Core Molecular and Physicochemical Profile

2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride is a solid at room temperature, distinguished by the presence of six fluorine atoms.[1] These fluorine moieties are critical to its utility in drug design, as they can significantly alter properties such as pKa, lipophilicity, and metabolic stability of the final molecule. The sulfonyl chloride group is a highly reactive electrophilic center, primed for nucleophilic attack by amines, alcohols, and other nucleophiles.[2]

Table 1: Key Physicochemical and Identification Data

| Property | Value | Source(s) |

| Molecular Weight | 372.67 g/mol | [3] |

| Molecular Formula | C₁₀H₇ClF₆O₄S | [1][3] |

| CAS Number | 152457-95-9 | [1][4] |

| Physical Form | Solid | [1] |

| Melting Point | 48-52 °C | [3] |

| InChI Key | UCHAULDYIPVTOP-UHFFFAOYSA-N | [1] |

| Hazard Identification | Causes severe skin burns and eye damage (H314) | [3] |

The strategic placement of two trifluoroethoxy groups on the benzene ring creates a unique electronic and steric environment. These groups are strongly electron-withdrawing, which enhances the electrophilicity of the sulfur atom in the sulfonyl chloride group, thereby increasing its reactivity towards nucleophiles. This is a crucial feature for synthetic chemists, as it often allows for milder reaction conditions and higher yields in sulfonamide coupling reactions.

Synthesis Pathway and Mechanistic Considerations

While specific proprietary synthesis methods may vary, a robust and common pathway to arylsulfonyl chlorides involves the direct chlorosulfonation of an activated aromatic ring.[2] For the title compound, the synthesis would logically start from the precursor 1,4-bis(2,2,2-trifluoroethoxy)benzene.

Proposed Synthetic Workflow

The reaction proceeds via electrophilic aromatic substitution, where chlorosulfonic acid serves as the source of the electrophile, chlorosulfonium ion (+SO₂Cl). The trifluoroethoxy groups are ortho-, para-directing; since the para position is blocked, substitution occurs at one of the ortho positions.

Caption: Proposed synthesis workflow for the target compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for preparing benzenesulfonyl chlorides.[5]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize evolved HCl gas), add an excess of chlorosulfonic acid (e.g., 5 equivalents). Cool the flask to 0-5 °C in an ice-water bath.

-

Substrate Addition: Slowly add 1,4-bis(2,2,2-trifluoroethoxy)benzene (1 equivalent) to the stirred chlorosulfonic acid. The addition should be done dropwise or portion-wise to maintain the internal temperature below 10 °C.[5]

-

Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., room temperature) for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Workup: Carefully and slowly pour the reaction mixture onto crushed ice.[5] This step must be performed with extreme caution in a fume hood, as the quenching of excess chlorosulfonic acid is highly exothermic and releases large volumes of HCl gas.

-

Isolation: The solid product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the pure 2,5-bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride.

Core Reactivity: The Gateway to Sulfonamides

The primary utility of 2,5-bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride in drug discovery lies in its efficient reaction with primary and secondary amines to form stable sulfonamides.[2] The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of FDA-approved drugs, including antibiotics, diuretics, and kinase inhibitors.[6] The introduction of the bis(trifluoroethoxy)phenyl moiety can confer advantageous properties, such as improved cell permeability and resistance to metabolic degradation, making this reagent particularly attractive for lead optimization campaigns.[7]

General Reaction Scheme: Sulfonamide Formation

Caption: General reaction for the synthesis of sulfonamides.

Protocol: Synthesis of a Representative Sulfonamide

-

Dissolution: Dissolve the primary or secondary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.5-2.0 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: In a separate flask, dissolve 2,5-bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride (1.1 equivalents) in the same solvent. Add this solution dropwise to the stirred amine solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting amine.

-

Workup: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess base, followed by saturated sodium bicarbonate solution, and finally brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The resulting crude sulfonamide can be purified using flash column chromatography or recrystallization to yield the final, pure product.

The resulting library of sulfonamides can be screened for biological activity. This approach is highly relevant in modern drug discovery, where modifying the sulfonamide's N-substituent is a common strategy to explore the structure-activity relationship (SAR) and optimize for potency and selectivity.[8]

Safety, Handling, and Storage

As a reactive sulfonyl chloride, this compound requires careful handling to ensure laboratory safety. Its classification as a corrosive substance underscores the need for appropriate personal protective equipment (PPE) and engineering controls.[3]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[9]

-

Handling: Avoid contact with skin and eyes.[10] Do not breathe dust.[10] The compound is moisture-sensitive and reacts with water, potentially violently, to release corrosive HCl gas and sulfuric acid.[11] Therefore, all glassware and solvents must be dry, and reactions are best performed under an inert atmosphere.

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[9][10] It should be stored away from incompatible materials such as water, bases, alcohols, and strong oxidizing agents.[9] A corrosive-resistant container is recommended.[10]

-

Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations. Unreacted sulfonyl chloride can be quenched cautiously by slow addition to a stirred, cold solution of sodium bicarbonate, but this should be done by trained personnel.

Conclusion and Future Outlook

2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined reactivity, combined with the beneficial properties imparted by its fluorinated scaffold, makes it an ideal starting material for generating novel sulfonamide derivatives in the context of drug discovery. The ability to systematically modify amines that are coupled to this core allows for the rapid exploration of chemical space, accelerating the identification of lead compounds. As therapeutic challenges evolve, particularly in areas like oncology and infectious diseases, the demand for sophisticated, highly functionalized building blocks like this will undoubtedly continue to grow, paving the way for the next generation of sulfonamide-based medicines.[7][12]

References

- SD Fine-Chem. (n.d.). SULPHURYL CHLORIDE Safety Data Sheet.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.

- Sciencemadness Wiki. (2023). Sulfuryl chloride.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- CymitQuimica. (n.d.). 2,5-Bis(2,2,2-trifluoroethoxy)benzenesulphonyl chloride.

- Fisher Scientific. (2008). SAFETY DATA SHEET - Sulfuryl chloride.

- BLDpharm. (n.d.). 152457-95-9|2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride.

- Organic Syntheses. (n.d.). Benzenesulfonyl chloride.

- Chem-Impex. (n.d.). 2-Ethoxy-5-(pyridine-2-caboxamido)benzene-1-sulfonyl chloride.

- Oakwood Chemical. (n.d.). 2,5-Bis(2,2,2-trifluoroethoxy)benzenesulfonyl chloride.

- ACS Omega. (2023). Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies.

- NIH National Library of Medicine. (n.d.). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors.

- Wikipedia. (n.d.). Benzenesulfonyl chloride.

- MDPI. (2022). FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis.

Sources

- 1. 2,5-Bis(2,2,2-trifluoroethoxy)benzenesulphonyl chloride [cymitquimica.com]

- 2. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 3. 2,5-Bis(2,2,2-trifluoroethoxy)benzenesulfonyl chloride [oakwoodchemical.com]

- 4. 152457-95-9|2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]

- 12. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl Chloride

This guide provides a comprehensive overview of a robust and logical synthesis pathway for 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride, a key building block in contemporary drug discovery and materials science. The synthesis is presented with a focus on the underlying chemical principles, detailed experimental protocols, and critical safety considerations, tailored for researchers, scientists, and professionals in drug development.

Introduction

2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride is a fluorinated aromatic sulfonyl chloride of significant interest. The presence of two trifluoroethoxy groups imparts unique properties, including increased lipophilicity and metabolic stability, making it a valuable moiety in the design of novel therapeutic agents. Sulfonyl chlorides are versatile intermediates, readily converted to sulfonamides, which are a cornerstone of many blockbuster drugs.[1] This guide delineates a two-step synthesis beginning with the formation of a key diaryl ether intermediate, followed by a regioselective chlorosulfonation.

Strategic Synthesis Pathway

The most logical and efficient pathway to 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride involves two primary transformations:

-

Synthesis of 1,4-Bis(2,2,2-trifluoroethoxy)benzene: This step establishes the core aromatic structure with the crucial trifluoroethoxy substituents. An Ullmann condensation provides a reliable method for this C-O bond formation.

-

Chlorosulfonation of 1,4-Bis(2,2,2-trifluoroethoxy)benzene: A direct electrophilic aromatic substitution introduces the sulfonyl chloride group onto the electron-rich benzene ring.

The overall synthetic workflow is depicted below:

Caption: Overall synthesis pathway for 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride.

Part 1: Synthesis of 1,4-Bis(2,2,2-trifluoroethoxy)benzene

The formation of the diaryl ether linkage is efficiently achieved via an Ullmann condensation. This copper-catalyzed reaction couples an aryl halide with an alcohol.[2][3] While traditionally requiring harsh conditions, modern modifications have made this reaction more accessible.

Mechanistic Insights

The Ullmann condensation is believed to proceed through a copper(I) catalytic cycle. The currently accepted mechanism involves the formation of a copper alkoxide, followed by oxidative addition of the aryl halide to the copper center. Reductive elimination then yields the desired diaryl ether and regenerates the copper(I) catalyst.

Caption: Simplified catalytic cycle for the Ullmann condensation.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar diaryl ether syntheses.[4]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,4-Dibromobenzene | 235.91 | 23.6 g | 0.1 |

| 2,2,2-Trifluoroethanol | 100.04 | 22.0 g | 0.22 |

| Sodium Hydride (60% in mineral oil) | 24.00 | 9.6 g | 0.24 |

| Copper(I) Iodide | 190.45 | 1.9 g | 0.01 |

| N,N-Dimethylformamide (DMF) | 73.09 | 200 mL | - |

Procedure:

-

To a dry 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (9.6 g, 0.24 mol) and anhydrous DMF (100 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add 2,2,2-trifluoroethanol (22.0 g, 0.22 mol) dropwise to the stirred suspension. Control the addition rate to maintain the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes until the gas evolution ceases.

-

Add 1,4-dibromobenzene (23.6 g, 0.1 mol) and copper(I) iodide (1.9 g, 0.01 mol) to the reaction mixture.

-

Heat the mixture to 120-130 °C and maintain this temperature for 12-18 hours, monitoring the reaction progress by TLC.

-

After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water.

-

Extract the aqueous mixture with diethyl ether (3 x 150 mL).

-

Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from hexane to yield 1,4-bis(2,2,2-trifluoroethoxy)benzene as a white solid.

Part 2: Chlorosulfonation of 1,4-Bis(2,2,2-trifluoroethoxy)benzene

The introduction of the sulfonyl chloride group is achieved by electrophilic aromatic substitution using chlorosulfonic acid. The two trifluoroethoxy groups are ortho, para-directing and activating, leading to substitution at one of the positions ortho to a trifluoroethoxy group.[5][6]

Mechanistic Insights and Regioselectivity

The electrophile in this reaction is generated from chlorosulfonic acid, which can be considered as Cl-SO2OH. The electron-rich aromatic ring of 1,4-bis(2,2,2-trifluoroethoxy)benzene acts as a nucleophile, attacking the sulfur atom of the electrophile. The strong activating and ortho, para-directing nature of the alkoxy groups ensures that the substitution occurs at one of the four equivalent positions adjacent to these groups.

Caption: Mechanism of electrophilic chlorosulfonation.

Detailed Experimental Protocol

Safety First: Chlorosulfonic acid is a highly corrosive and reactive substance that reacts violently with water.[7][8][9][10] All work must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (acid-resistant gloves, lab coat, safety goggles, and a face shield) must be worn at all times.[7][8][9]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,4-Bis(2,2,2-trifluoroethoxy)benzene | 274.16 | 27.4 g | 0.1 |

| Chlorosulfonic Acid | 116.52 | 29.1 g (16.8 mL) | 0.25 |

| Dichloromethane (anhydrous) | 84.93 | 100 mL | - |

Procedure:

-

In a dry 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a trap for HCl gas, dissolve 1,4-bis(2,2,2-trifluoroethoxy)benzene (27.4 g, 0.1 mol) in anhydrous dichloromethane (100 mL).

-

Cool the solution to 0 °C in an ice-salt bath.

-

Slowly add chlorosulfonic acid (16.8 mL, 0.25 mol) dropwise from the dropping funnel over a period of 30-45 minutes. Maintain the internal temperature below 5 °C throughout the addition. Vigorous evolution of HCl gas will be observed.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice (approximately 200 g) with vigorous stirring.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash cautiously with cold water (2 x 100 mL), followed by a saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2,5-bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride. The product can be further purified by recrystallization or column chromatography if necessary.

Characterization

The structure of the final product and the key intermediate should be confirmed by standard analytical techniques.

| Compound | Expected ¹H NMR (CDCl₃, δ ppm) | Expected IR (cm⁻¹) |

| 1,4-Bis(2,2,2-trifluoroethoxy)benzene | ~6.9 (s, 4H, Ar-H), ~4.3 (q, 4H, -OCH₂CF₃) | ~3050 (Ar C-H), ~1280 (C-F), ~1220 (Ar-O-C) |

| 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride | ~7.6-7.2 (m, 3H, Ar-H), ~4.4 (m, 4H, -OCH₂CF₃) | ~1380, ~1180 (S=O stretch), ~1280 (C-F) |

Note: The expected spectroscopic data is based on typical values for similar functional groups and structures.[11][12][13]

Conclusion

This guide outlines a reliable and well-precedented two-step synthesis for 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride. The Ullmann condensation provides an effective means to construct the core diaryl ether, and the subsequent direct chlorosulfonation offers a regioselective and efficient method for introducing the sulfonyl chloride functionality. Careful attention to reaction conditions and safety protocols, particularly when handling chlorosulfonic acid, is paramount for the successful and safe execution of this synthesis. The resulting sulfonyl chloride is a valuable building block for the development of new chemical entities in medicinal chemistry and materials science.

References

-

Slideshare. Ullmann reaction. Retrieved from [Link]

-

Maruti Fine Chemicals. (2024, April 10). Safety Measures and Handling Protocols for Chlorosulphonic Acid. SlideServe. Retrieved from [Link]

-

New Jersey Department of Health. Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY. Retrieved from [Link]

-

Loba Chemie. (2019, January 7). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Wikipedia. Ullmann condensation. Retrieved from [Link]

-

SynArchive. Ullmann Condensation. Retrieved from [Link]

-

PrepChem.com. Synthesis of 1,4-bis(2,2,2-trifluoroethoxy)benzene. Retrieved from [Link]

- Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916.

-

Organic Chemistry Portal. Ullmann Reaction. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011.

-

PubMed. (2012). Regioselectivity in the nitration of dialkoxybenzenes. Retrieved from [Link]

-

Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry. Retrieved from [Link]

- Chapter 12: Reactions of Arenes: Electrophilic Arom

-

Science Trove. Regioselectivity. Retrieved from [Link]

-

Biogeosciences. (2013, March 8). High-field NMR spectroscopy and FTICR mass spectrometry. Retrieved from [Link]

-

Zeitschrift für Naturforschung. Infrared and NMR Spectra of Arylsulphonamides. Retrieved from [Link]

-

Journal of the American Chemical Society. (2026, January 7). Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 7. echemi.com [echemi.com]

- 8. PPT - Safety Measures and Handling Protocols for Chlorosulphonic Acid PowerPoint Presentation - ID:13097081 [slideserve.com]

- 9. nj.gov [nj.gov]

- 10. lobachemie.com [lobachemie.com]

- 11. ekwan.github.io [ekwan.github.io]

- 12. acdlabs.com [acdlabs.com]

- 13. znaturforsch.com [znaturforsch.com]

2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride chemical properties

An In-depth Technical Guide to 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride: Properties, Applications, and Protocols

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride, a fluorinated organic building block of increasing importance in medicinal chemistry and drug development. We will delve into its core chemical properties, reactivity, safety considerations, and its strategic application in the synthesis of complex molecular architectures. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who require a deep, practical understanding of this versatile reagent.

Core Chemical Identity and Physicochemical Properties

2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride is a substituted aromatic sulfonyl chloride. The presence of two trifluoroethoxy groups on the benzene ring significantly influences its reactivity and the properties of its derivatives, making it a valuable synthon for introducing this uniquely functionalized moiety.

Chemical Structure and Identifiers

The molecule consists of a central benzene ring functionalized with a sulfonyl chloride group and two 2,2,2-trifluoroethoxy ether groups at positions 2 and 5.

Caption: Chemical structure of 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 152457-95-9 | [1][2][3] |

| Molecular Formula | C₁₀H₇ClF₆O₄S | [1][3] |

| Molecular Weight | 372.67 g/mol | [1][3] |

| MDL Number | MFCD00052841 |[1][3] |

Physicochemical and Handling Data

This compound is a solid at room temperature and requires specific handling due to its reactivity, particularly with moisture.

Table 2: Physicochemical Properties and Storage

| Property | Value/Recommendation | Source |

|---|---|---|

| Appearance | Solid | [2] |

| Purity | Typically ≥97% | [2][4][5][6] |

| Storage | Store locked up in a well-ventilated, dry place. Keep container tightly closed.[2][7] | [2][7] |

| Incompatibilities | Water, strong oxidizing agents, strong acids, strong bases, amines.[2] | [2] |

| Transportation | UN3261, Corrosive solid, acidic, organic, n.o.s., Hazard Class 8, Packing Group III. |[2] |

Reactivity, Hazards, and Safety Protocols

As a sulfonyl chloride, this reagent's chemistry is dominated by its electrophilic sulfur center. Its high reactivity necessitates stringent safety protocols.

Reactivity Profile

The primary reactive site is the sulfonyl chloride group (-SO₂Cl). This group is an excellent leaving group, making the sulfur atom highly susceptible to nucleophilic attack.

-

Reaction with Water: The compound reacts violently with water and moisture.[2] This hydrolysis reaction produces hydrochloric acid (HCl) and the corresponding sulfonic acid, leading to a corrosive and hazardous environment. This reactivity underscores the need for handling under anhydrous conditions.

-

Reaction with Nucleophiles: It readily reacts with a wide range of nucleophiles. Its most common application is the reaction with primary and secondary amines to form stable sulfonamides. Alcohols will react to form sulfonate esters, and other nucleophiles can displace the chloride as well.

Hazard Identification and Self-Validating Safety System

The compound is classified as hazardous and corrosive.[2][7] A self-validating safety protocol ensures that handling procedures inherently minimize risk.

GHS Hazard Statements:

-

H318: Causes serious eye damage.[2]

Protocol 1: Mandatory Safe Handling Workflow

This workflow ensures that the material is only handled in an environment that mitigates its primary hazards.

Caption: Safe handling workflow for corrosive and water-reactive sulfonyl chlorides.

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2][7][9]

-

Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. Seek immediate medical attention.[2][7][9]

-

Inhalation: Remove victim to fresh air and keep at rest in a comfortable position for breathing. Call a poison center or doctor immediately.[2][7][9]

-

Ingestion: Rinse mouth. DO NOT induce vomiting. Ingestion can cause severe damage and perforation of delicate tissues.[2][10]

Synthesis and Spectroscopic Characterization

While specific synthesis routes for this exact compound are proprietary, a plausible and common industrial method involves the direct chlorosulfonation of the corresponding substituted benzene.

Plausible Synthetic Pathway

The most direct route would be the electrophilic aromatic substitution of 1,4-bis(2,2,2-trifluoroethoxy)benzene with chlorosulfonic acid. The two ether groups are activating and ortho-, para-directing, facilitating the introduction of the sulfonyl chloride group.

Caption: Plausible synthetic workflow for the target sulfonyl chloride.

Expected Spectroscopic Signatures

Proper characterization is essential for confirming the identity and purity of the compound. The following are expected analytical signatures based on its structure.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Characteristics |

|---|---|

| ¹H NMR | - Aromatic Protons: 3 signals in the aromatic region (~7.0-8.0 ppm), each integrating to 1H. Expect complex splitting patterns (doublets or doublet of doublets) due to their positions relative to the bulky substituents.- Methylene Protons (-OCH₂-): 2 distinct signals (quartets, due to coupling with ³F) in the ~4.5-5.0 ppm region, each integrating to 2H. The downfield shift is due to the adjacent oxygen and the influence of the trifluoromethyl group. |

| ¹³C NMR | - Aromatic Carbons: 6 signals, with carbons attached to oxygen and sulfur being the most downfield.- Methylene Carbon (-OCH₂-): 2 signals around 60-70 ppm, likely showing quartet splitting due to coupling with fluorine.- Trifluoromethyl Carbon (-CF₃): 2 signals around 120-125 ppm, appearing as strong quartets due to C-F coupling. |

| IR Spectroscopy | - S=O Stretching: Two strong, characteristic absorption bands for the sulfonyl chloride group, expected around 1370-1410 cm⁻¹ (asymmetric stretch) and 1166-1204 cm⁻¹ (symmetric stretch).[11]- C-F Stretching: Strong absorptions in the 1100-1300 cm⁻¹ region.- C-O Stretching: Bands corresponding to the aryl-ether linkages. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak corresponding to the molecular weight (372.67).- Isotopic Pattern: A characteristic M+2 peak at ~m/z 374 with an intensity of about one-third of the M⁺ peak, confirming the presence of one chlorine atom.[11] |

Applications in Drug Discovery and Organic Synthesis

This reagent is not merely a chemical curiosity; it is a purpose-built tool for modern drug discovery, primarily used to introduce the 2,5-bis(2,2,2-trifluoroethoxy)phenylsulfonyl moiety into target molecules.

Role as a Fluorinated Building Block

Fluorine chemistry is central to pharmaceutical development. The trifluoroethoxy groups confer several advantageous properties:

-

Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoroethoxy groups resistant to metabolic degradation (e.g., P450 oxidation), which can increase a drug's half-life.

-

Lipophilicity: The fluorine atoms increase the lipophilicity of the molecule, which can enhance membrane permeability and oral bioavailability.

-

Binding Affinity: The highly polarized C-F bonds can engage in favorable electrostatic and dipole-dipole interactions with protein targets, potentially increasing binding affinity and selectivity.

Synthesis of Bioactive Sulfonamides

The primary utility of this compound is its reaction with amines to form sulfonamides, a privileged functional group in medicinal chemistry.[12]

Caption: General reaction for the formation of sulfonamides.

Case Study: Development of Anti-Glioma Agents

A recent study highlights the direct application of this scaffold in cancer research.[13] Researchers synthesized a series of novel 1,3-thiazolidine-4-one derivatives bearing the 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety.[13]

-

Synthetic Strategy: The synthesis began with 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, which was converted to its corresponding benzohydrazide.[13] This intermediate was then used to construct the final thiazolidinone compounds.[13] While this study starts from the benzoic acid analogue, the sulfonyl chloride serves as a key building block for creating analogous sulfonamide-based libraries with similar pharmacophoric features.

-

Therapeutic Target: These compounds were investigated as potential inhibitors of AURKA and VEGFR-2, two kinases implicated in the progression of glioblastoma, an aggressive brain cancer.[13]

-

Significance: This work demonstrates the value of the 2,5-bis(2,2,2-trifluoroethoxy)phenyl group as a core fragment in the design of targeted anticancer agents, validating its utility for drug development professionals.[13]

Conclusion

2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride is a highly reactive, specialized building block with significant potential in modern synthetic and medicinal chemistry. Its dual trifluoroethoxy substitution offers a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of new chemical entities. Understanding its chemical properties, reactivity, and stringent handling requirements is paramount for its safe and effective use. As demonstrated by its application in the development of novel kinase inhibitors, this reagent is a valuable asset for researchers aiming to create next-generation therapeutics.

References

-

BLDpharm. 152457-95-9 | 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride.

-

Fisher Scientific. (2023-08-22). SAFETY DATA SHEET: 2,5-Di(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride.

-

Thermo Fisher Scientific. (2008-06-22). SAFETY DATA SHEET: 2-(Trifluoromethoxy)benzene-1-sulfonyl chloride.

-

Fisher Scientific. SAFETY DATA SHEET: 3,4,5-Trifluorobenzenesulfonyl chloride.

-

Angene Chemical. (2021-05-01). Safety Data Sheet: 2-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride.

-

University of Michigan. Synthesis of sulfonyl chloride substrate precursors.

-

Chemrio. 2,5-bis(2,2,2-trifluoroethoxy)benzenesulfonyl chloride.

-

Enamine. SAFETY DATA SHEET: 2-hydroxy-4-(trifluoromethyl)benzene-1-sulfonyl chloride.

-

PubChem. 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride.

-

ChemScene. 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride.

-

ACD/Labs. (2008-07-30). IR, NMR and MS of a Sulfonyl Chloride compound.

-

Labchem. 2,5-Di(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride, 97%.

-

Fisher Scientific. 2,5-Di(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride, 97%, Thermo Scientific.

-

Oakwood Chemical. 2,5-Bis(2,2,2-trifluoroethoxy)benzenesulfonyl chloride.

-

Google Patents. (CN112939818A) - Synthetic method of 2- (2, 2-difluoroethoxy) -6-trifluoromethylbenzenesulfonyl chloride.

-

CAMEO Chemicals. BENZENESULFONYL CHLORIDE.

-

Wikipedia. Benzenesulfonyl chloride.

-

Organic Syntheses. Benzenesulfonyl chloride.

-

Organic Syntheses. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE.

-

PrepChem.com. Synthesis of benzene sulphonyl chloride.

-

Chem-Impex. 2-Ethoxy-5-(pyridine-2-caboxamido)benzene-1-sulfonyl chloride.

-

ACS Publications - American Chemical Society. (2023-11-10). Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies.

-

NIH - PMC. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors.

-

Fisher Scientific. 2,5-Di(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride, 97%, Thermo Scientific.

-

MDPI. (2022-11-21). FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis.

-

ChemScene. 2-(2-Methoxyethoxy)benzene-1-sulfonyl chloride.

Sources

- 1. 152457-95-9|2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 2. fishersci.com [fishersci.com]

- 3. 2,5-Bis(2,2,2-trifluoroethoxy)benzenesulfonyl chloride [oakwoodchemical.com]

- 4. 2,5-Di(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride, 97% [labchem.co.za]

- 5. 2,5-Di(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 2,5-Di(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.es]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride | C9H6ClF5O3S | CID 16050308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. angenechemical.com [angenechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. acdlabs.com [acdlabs.com]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical Properties of 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride, a key intermediate in synthetic organic chemistry. This document is intended to be a valuable resource for researchers and professionals in drug discovery and materials science, offering detailed information on the compound's structure, molecular characteristics, and safety considerations. The synthesis and analytical characterization of this compound are also discussed to provide a complete scientific profile.

Introduction

2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride is a fluorinated aromatic sulfonyl chloride that serves as a versatile building block in the synthesis of a variety of complex organic molecules. The presence of two trifluoroethoxy groups on the benzene ring significantly influences the compound's reactivity and physical properties, making it a subject of interest in medicinal chemistry and materials science. This guide aims to consolidate the available data on its physical characteristics to facilitate its effective use in research and development.

Molecular Structure and Identification

The fundamental identity of a chemical compound lies in its molecular structure. Understanding this structure is paramount to predicting its behavior in chemical reactions and its physical state.

Molecular Structure

The molecular structure of 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride is depicted below. The benzene ring is substituted with two 2,2,2-trifluoroethoxy groups at positions 2 and 5, and a sulfonyl chloride group at position 1.

Caption: Molecular structure of the title compound.

Chemical Identification

For unambiguous identification, the following identifiers are associated with 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride:

| Identifier | Value |

| CAS Number | 152457-95-9[1] |

| Molecular Formula | C₁₀H₇ClF₆O₄S[2] |

| Molecular Weight | 372.67 g/mol [1] |

| Synonyms | 2,5-Di(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride[2] |

Physical and Chemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and application.

| Property | Value | Source |

| Physical State | Solid | [2] |

| Appearance | White to off-white solid | Commercially available information |

| Melting Point | Not explicitly reported in the searched literature. As a solid, a defined melting point or range is expected. | - |

| Boiling Point | Not applicable; likely to decompose at high temperatures. | - |

| Solubility | Reacts with water.[3] Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone based on its structure, though specific data is not available. | - |

Note on Solubility: Due to the presence of the reactive sulfonyl chloride group, this compound will hydrolyze in the presence of water and other protic solvents. Therefore, it should be handled under anhydrous conditions. Its solubility in aprotic organic solvents is a critical parameter for its use in synthesis.

Synthesis and Manufacturing

A common method for the preparation of aryl sulfonyl chlorides is the chlorosulfonation of the corresponding aromatic compound.[5] Therefore, a likely synthetic pathway involves the direct chlorosulfonation of 1,4-bis(2,2,2-trifluoroethoxy)benzene.

Alternatively, a multi-step synthesis starting from 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is also a viable route. This would involve the reduction of the carboxylic acid to the corresponding benzyl alcohol, followed by conversion to a thiol, and subsequent oxidative chlorination to the desired sulfonyl chloride.

A patent for the synthesis of the related compound, flecainide, describes the conversion of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid to its acid chloride using thionyl chloride or oxalyl chloride.[4] A similar approach could be envisioned for the synthesis of the sulfonyl chloride from the corresponding sulfonic acid.

Caption: Plausible synthetic route to the target compound.

Spectroscopic Characterization

Spectroscopic data is essential for the structural confirmation and purity assessment of a chemical compound. While specific spectra for 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride were not found in the search results, typical spectral features can be predicted based on its structure. Commercial suppliers indicate that NMR, HPLC, and LC-MS data are available upon request.[1]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the trifluoroethoxy groups. The aromatic protons would appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The methylene protons adjacent to the oxygen atoms would likely appear as a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group, typically in the region of δ 4.0-5.0 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

S=O stretching (asymmetric and symmetric): Strong bands in the regions of 1375-1335 cm⁻¹ and 1180-1160 cm⁻¹, characteristic of a sulfonyl chloride.

-

C-O-C stretching: Strong bands in the region of 1250-1000 cm⁻¹.

-

C-F stretching: Strong absorptions in the region of 1350-1100 cm⁻¹.

-

Aromatic C-H stretching: Above 3000 cm⁻¹.

-

Aromatic C=C stretching: In the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would likely show the molecular ion peak (M⁺) at m/z 372, along with characteristic isotopic peaks for chlorine. Fragmentation patterns would likely involve the loss of Cl, SO₂, and trifluoroethoxy groups.

Safety and Handling

2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride is classified as a corrosive substance.[3] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Key Safety Precautions:

-

Causes severe skin burns and eye damage.[3]

-

May cause respiratory irritation.

-

Reacts violently with water, releasing toxic gas.[3]

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents.

In case of accidental exposure, immediate medical attention is required. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Applications in Research and Drug Development

Sulfonyl chlorides are important intermediates in the synthesis of sulfonamides, a class of compounds with a wide range of biological activities. The unique electronic properties conferred by the two trifluoroethoxy groups make 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride an attractive building block for the synthesis of novel pharmaceutical candidates. The trifluoroethoxy moieties can enhance metabolic stability and cell permeability of the final compounds.

Derivatives of the closely related 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid have been investigated for their potential as antiglioma agents.[6] This suggests that compounds derived from 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride may also possess interesting pharmacological properties.

Conclusion

2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride is a valuable synthetic intermediate with significant potential in various fields of chemical research. This guide has summarized its key physical properties, providing a foundation for its safe and effective use. Further experimental determination of its melting point and solubility in a range of organic solvents would be beneficial for the scientific community.

References

Sources

- 1. 152457-95-9|2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 2. 2,5-Bis(2,2,2-trifluoroethoxy)benzenesulphonyl chloride [cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Solubility of 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride

This guide provides an in-depth exploration of the solubility characteristics of 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride, a key intermediate in pharmaceutical and agrochemical research.[1][2] Given the compound's reactive nature as a sulfonyl chloride, understanding its solubility is paramount for designing robust synthetic routes, ensuring optimal reaction conditions, and developing effective purification strategies.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical methodologies for solubility assessment.

Introduction: The Critical Role of Solubility in the Application of Sulfonyl Chlorides

2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride belongs to the versatile class of sulfonyl chlorides, which are widely recognized as essential building blocks in organic synthesis.[3] Their utility lies in the electrophilic nature of the sulfur atom within the sulfonyl chloride group, making it susceptible to nucleophilic attack.[3] This reactivity allows for the facile introduction of the sulfonyl moiety into various molecules, a critical step in the synthesis of numerous pharmaceuticals, including sulfonamide drugs.[1][3]

The solubility of a reagent like 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride directly dictates its utility in a given solvent system. Poor solubility can lead to heterogeneous reaction mixtures, resulting in slower reaction rates, reduced yields, and challenges in monitoring reaction progress. Conversely, a thorough understanding of its solubility profile in various solvents enables the rational selection of reaction media, facilitating homogenous conditions and predictable outcomes.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride is essential before undertaking solubility studies. These parameters can offer initial insights into its likely behavior in different solvent environments.

| Property | Value | Source |

| Molecular Formula | C10H7ClF6O4S | [5] |

| Molecular Weight | 372.67 g/mol | [5] |

| Physical State | Solid | [5] |

| CAS Number | 152457-95-9 | [5][6] |

Theoretical Considerations for Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction.[7] This principle suggests that a solute will have higher solubility in a solvent with similar polarity. Given the structure of 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride, which contains both polar (sulfonyl chloride and ether linkages) and nonpolar (aromatic ring and trifluoroethoxy groups) regions, its solubility is expected to be nuanced.

-

Polar Solvents: Solvents like dimethyl sulfoxide (DMSO), and acetonitrile are likely to dissolve the compound due to interactions with the polar sulfonyl chloride group.[8]

-

Aprotic Polar Solvents: Solvents such as ethyl acetate and acetone may also be effective.

-

Nonpolar Solvents: Solvents like hexane and toluene are expected to be poor solvents for this compound due to the significant polarity imparted by the sulfonyl chloride and ether groups.

-

Protic Solvents (Caution): Protic solvents such as water, alcohols (e.g., ethanol, methanol), and carboxylic acids can react with the highly reactive sulfonyl chloride group, leading to solvolysis.[4][9] This reaction results in the formation of the corresponding sulfonic acid or ester, meaning that true solubility of the parent compound cannot be determined in these solvents.

The relationship between solvent properties and the dissolution of a reactive compound like a sulfonyl chloride can be visualized as follows:

Caption: Factors influencing the solubility and reactivity of sulfonyl chlorides.

Experimental Determination of Solubility: A Validated Protocol

Due to the reactive nature of sulfonyl chlorides, the equilibrium shake-flask method is a reliable approach for determining thermodynamic solubility.[10] This method involves allowing an excess of the solid to equilibrate with the solvent, followed by quantification of the dissolved solute in a saturated solution.[7][10]

Materials and Equipment

-

2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride (solid)

-

Selected anhydrous aprotic solvents (e.g., acetonitrile, ethyl acetate, dichloromethane, tetrahydrofuran, N,N-dimethylformamide)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

Step-by-Step Experimental Workflow

The following protocol outlines a robust procedure for determining the solubility of 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 5. 2,5-Bis(2,2,2-trifluoroethoxy)benzenesulphonyl chloride [cymitquimica.com]

- 6. Sulfonyl Chlorides [matrixscientific.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. lifechemicals.com [lifechemicals.com]

- 9. mdpi.org [mdpi.org]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Analysis of 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride is a key intermediate in the synthesis of several pharmacologically significant molecules, most notably the antiarrhythmic drug Flecainide.[1][2][3] Its molecular structure, characterized by a highly substituted benzene ring bearing two trifluoroethoxy groups and a reactive sulfonyl chloride moiety, gives rise to a unique spectral signature. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimentally obtained spectra are not publicly available, this document serves as a predictive reference, grounded in established spectroscopic principles and data from analogous structures, to aid researchers in the identification and characterization of this important synthetic intermediate.

Molecular Structure and Expected Spectral Features

The structure of 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride presents several key features that will dominate its spectral characteristics:

-

Aromatic Ring: A 1,2,4,5-tetrasubstituted benzene ring. The three aromatic protons will provide a distinct pattern in the ¹H NMR spectrum.

-

Trifluoroethoxy Groups (-OCH₂CF₃): The presence of two equivalent trifluoroethoxy groups will result in characteristic signals in ¹H, ¹³C, and ¹⁹F NMR due to the strong electron-withdrawing nature of the CF₃ group and spin-spin coupling between the methylene protons and the fluorine atoms.

-

Sulfonyl Chloride Group (-SO₂Cl): This functional group is a strong electron-withdrawing group and will significantly influence the chemical shifts of the adjacent aromatic protons. It also has very characteristic stretching frequencies in the IR spectrum.

Figure 1. Molecular structure of 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of sulfonyl chlorides.[4] For this molecule, ¹H, ¹³C, and ¹⁹F NMR will provide a wealth of information.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals corresponding to the aromatic protons and the methylene protons of the trifluoroethoxy groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.8 - 8.1 | Singlet (or very narrow doublet) | 1H | Ar-H (ortho to -SO₂Cl) | The strong electron-withdrawing effect of the sulfonyl chloride group will deshield this proton, shifting it significantly downfield. |

| ~ 7.2 - 7.5 | Doublet | 1H | Ar-H | |

| ~ 7.2 - 7.5 | Doublet | 1H | Ar-H | |

| ~ 4.6 - 4.9 | Quartet | 4H | -O-CH₂ -CF₃ | The methylene protons are deshielded by the adjacent oxygen atom. The signal will be split into a quartet by the three neighboring fluorine atoms (³JHF ≈ 8-10 Hz). |

Causality in Experimental Choices: Due to the reactivity of sulfonyl chlorides, aprotic deuterated solvents such as CDCl₃, acetone-d₆, or DMSO-d₆ are typically used for NMR analysis to prevent solvolysis of the sulfonyl chloride group.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be more complex, with distinct signals for each carbon environment.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 150 - 155 | C -O | Aromatic carbons attached to oxygen are typically found in this region. |

| ~ 140 - 145 | C -SO₂Cl | The carbon attached to the sulfonyl chloride group will be deshielded. |

| ~ 120 - 130 | Aromatic C -H | Aromatic carbons bearing a hydrogen atom. |

| ~ 123 (quartet) | -O-CH₂-CF₃ | The carbon of the trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF ≈ 275-280 Hz).[5][6] |

| ~ 66 (quartet) | -O-CH₂ -CF₃ | The methylene carbon is deshielded by the oxygen and will appear as a quartet due to two-bond coupling with the fluorine atoms (²JCF ≈ 30-35 Hz).[5][6] |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that will provide a clear signal for the trifluoromethyl groups.[3][7]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -74 to -78 | Triplet | -OCH₂-CF₃ | The fluorine nuclei will be split into a triplet by the two neighboring methylene protons (³JHF ≈ 8-10 Hz). The chemical shift is characteristic for trifluoroethoxy groups.[5][8] |

Experimental Protocol: NMR Spectral Acquisition

Figure 2. Workflow for NMR spectral acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying key functional groups. The IR spectrum of 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride will be dominated by strong absorptions from the sulfonyl chloride and trifluoroethoxy groups.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 1370 - 1410 | Asymmetric S=O stretch | -SO₂Cl | This is a very strong and characteristic absorption for sulfonyl chlorides.[1] |

| 1160 - 1205 | Symmetric S=O stretch | -SO₂Cl | Another strong and characteristic band for the sulfonyl chloride group.[1] |

| 1200 - 1300 | C-O-C stretch (aryl-alkyl ether) | Ar-O-CH₂ | Strong absorption typical for aryl ethers. |

| 1100 - 1250 | C-F stretch | -CF₃ | The C-F bonds will produce very strong absorption bands in this region. |

| ~ 550 - 650 | S-Cl stretch | -SO₂Cl | A weaker but characteristic absorption for the sulfur-chlorine bond. |

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Background Subtraction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride, electrospray ionization (ESI) or electron ionization (EI) could be used.

Predicted Molecular Ion: The nominal molecular weight is approximately 372.0 g/mol . The mass spectrum should show a characteristic isotopic pattern for the molecular ion due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and one sulfur atom (³²S and ³⁴S).

Predicted Fragmentation Pattern: A common fragmentation pathway for aromatic sulfonyl chlorides is the loss of SO₂ (64 Da) or the cleavage of the S-Cl bond.[9][10]

Figure 3. Predicted key fragmentation pathways.

Conclusion

The comprehensive spectral analysis of 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride is crucial for its unambiguous identification and quality control in synthetic applications. This guide provides a detailed predictive framework for its ¹H, ¹³C, and ¹⁹F NMR, IR, and MS spectra. By understanding the expected spectral features and the underlying principles, researchers can confidently characterize this important intermediate and ensure the integrity of their synthetic pathways. The provided experimental protocols offer a starting point for obtaining high-quality spectral data.

References

- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques - Benchchem. (URL: )

- IR, NMR and MS of a Sulfonyl Chloride compound - ACD/Labs. (2008-07-30). (URL: )

-

Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies | ACS Omega - ACS Publications - American Chemical Society. (2023-11-10). (URL: [Link])

- EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)

- WO2002066413A1 - Flecainide synthesis - Google P

-

Common Structural Pattern for Flecainide Binding in Atrial-Selective Kv1.5 and Nav1.5 Channels: A Computational Approach - PubMed Central. (2022-06-27). (URL: [Link])

- 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (2025-08-06). (URL: )

-

Common Molecular Determinants of Flecainide and Lidocaine Block of Heart Na+ Channels: Evidence From Experiments With Neutral and Quaternary Flecainide Analogues - PubMed. (URL: [Link])

-

Flecainide: A New Prototype Antiarrhythmic Agent - PubMed. (URL: [Link])

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed. (URL: [Link])

-

for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3 - Beilstein Journals. (URL: [Link])

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC - NIH. (URL: [Link])

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds - AZoM. (2017-12-18). (URL: [Link])

-

Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline - MDPI. (URL: [Link])

-

1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene - Optional[13C NMR] - Spectrum. (URL: [Link])

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF - ResearchGate. (2025-08-06). (URL: [Link])

-

Benzenesulfonyl chloride - the NIST WebBook. (URL: [Link])

-

4-(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride - PubChemLite. (URL: [Link])

-

(2,2,2-Trifluoroethoxy)benzene | C8H7F3O | CID 12376289 - PubChem. (URL: [Link])

-

Benzene, chloro- - the NIST WebBook. (URL: [Link])

-

2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride - PubChem. (URL: [Link])

-

for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3 - Beilstein Journals. (URL: [Link])

Sources

- 1. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]

- 2. WO2002066413A1 - Flecainide synthesis - Google Patents [patents.google.com]

- 3. FLECAINIDE INTERMEDIATE - Enal Drugs [enaldrugs.com]

- 4. prepchem.com [prepchem.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. 2,5-Di(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. 2,5-Di(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride, 97% [labchem.co.za]

- 8. researchgate.net [researchgate.net]

- 9. 2,5-二(2,2,2-三氟乙氧基)-苯磺酰氯 | 152457-95-9 [m.chemicalbook.com]

- 10. 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride | C9H6ClF5O3S | CID 16050308 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity Profile of 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride

Foreword: Understanding the Unique Reactivity of a Highly Fluorinated Sulfonyl Chloride

Welcome to this in-depth technical guide on the reactivity profile of 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride. This document is intended for researchers, scientists, and drug development professionals who are looking to leverage the unique properties of this versatile reagent in their synthetic endeavors. As a senior application scientist, my goal is to provide not just a set of protocols, but a deeper understanding of the chemical principles that govern the reactivity of this molecule. The presence of two trifluoroethoxy groups on the benzene ring profoundly influences the electrophilicity of the sulfonyl chloride, making it a potent reagent for the introduction of the 2,5-bis(2,2,2-trifluoroethoxy)phenylsulfonyl moiety. Throughout this guide, we will explore the core reactivity, provide field-proven insights into experimental design, and offer detailed, self-validating protocols to ensure your success in the laboratory.

Core Directive: Structural Features and Predicted Reactivity

2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride is an organosulfur compound characterized by a benzene ring substituted with a sulfonyl chloride group and two trifluoroethoxy groups.

The key to understanding the reactivity of this molecule lies in the potent electron-withdrawing nature of the trifluoroethoxy (-OCH₂CF₃) groups. The trifluoromethyl (-CF₃) moiety is one of the most powerful electron-withdrawing groups in organic chemistry.[1] This strong inductive effect significantly depletes electron density from the benzene ring, which in turn enhances the electrophilicity of the sulfur atom in the sulfonyl chloride group.[2] Consequently, 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride is anticipated to be a highly reactive electrophile, readily undergoing nucleophilic substitution reactions.[3]

The sulfonyl group itself is strongly electron-withdrawing, further contributing to the reactivity of the sulfonyl chloride.[4] The presence of two trifluoroethoxy groups in the ortho and para positions relative to the sulfonyl chloride group will have a pronounced effect on the reactivity of the sulfur center, making it highly susceptible to nucleophilic attack.

Scientific Integrity & Logic: Key Reactions and Mechanistic Insights

The primary utility of 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride lies in its ability to react with a wide range of nucleophiles to form stable sulfonamides and sulfonate esters. These reactions are fundamental in medicinal chemistry for the synthesis of biologically active compounds.[5][6][7]

Reaction with Amines: Synthesis of Sulfonamides

The reaction of sulfonyl chlorides with primary and secondary amines is a cornerstone of organic synthesis, leading to the formation of sulfonamides. This reaction, often referred to as the Hinsberg test in a qualitative context, is a robust and high-yielding transformation.[8]